molecular formula C14H16ClN3O3 B2522454 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride CAS No. 1158264-69-7

3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

Cat. No. B2522454
M. Wt: 309.75
InChI Key: XTILEMYXOZKSFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride" involves multiple steps, starting with the condensation of amines with phthalic anhydride, followed by various treatments to introduce different functional groups. In one study, the synthesis process began with the condensation of 3-aminopropanol with phthalic anhydride. This step was followed by treatment with phosphorous tribromide to produce N-[3-bromopropyl] phthalimide. Further acylation and reduction steps were performed, including treatment with thionyl chloride and [2,6-14C] piperidine to introduce a radiolabel. The final steps involved deprotection of the amino group and treatment with hydrochloric acid to yield the target compound with an overall chemical yield of 22% .

Molecular Structure Analysis

The molecular structure of compounds in this category often includes multiple hydrogen bonds that contribute to their stability and reactivity. For instance, a related compound, piperidinium 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide, features an intricate network of hydrogen bonds. Within its crystalline structure, there are intramolecular N-H...O hydrogen bonds in each pyrimidine unit. Additionally, the six independent components in the asymmetric unit are linked by 11 hydrogen bonds, with a combination of N-H...O and N-H...N types. These aggregates are further linked into sheets by additional hydrogen bonds, including C-H...O types .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their complexity and the need for precise conditions. The synthesis process typically includes condensation reactions, acylation, reduction, and deprotection steps. Each step is crucial for the introduction of specific functional groups and the overall yield of the target compound. For example, the reduction with hydrogen over Raney nickel and the subsequent treatment with thionyl chloride are critical steps for the introduction of the chloromethylphenoxy group in the synthesis process described .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride" are not detailed in the provided papers, we can infer that the properties are influenced by the molecular structure and the presence of various functional groups. The hydrogen bonding patterns observed in related compounds suggest that solubility, melting points, and crystalline structure could be significantly impacted by these interactions. The overall yield and stability of the compound are also likely affected by the presence of these hydrogen bonds and the specific functional groups introduced during the synthesis process .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of lenalidomide, which contains the 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione structure, was analyzed. This study highlighted the molecule's conformation and its involvement in hydrogen-bonded dimers within the crystal packing. This research is significant for understanding the interactions and molecular aggregations in both hydrated and dehydrated forms of the compound (Ravikumar & Sridhar, 2009).

Reactivity Studies

The reactivity of certain derivatives related to the title compound was explored, particularly in the context of synthesizing ligands for metal complexation. This included investigating the transformations of precursor molecules and their interactions with lanthanide(III) ions. The molecular structures of these complexes were determined, providing insights into bidentate and tridentate ligand/metal interactions, which are crucial for developing improved solvent extraction reagents (Ouizem et al., 2014).

Synthesis and Asymmetric Hydrogenation

Research on the synthesis of related compounds, such as (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, was conducted. This included studies on asymmetric hydrogenation, which is an essential process in organic chemistry, particularly for the production of chiral compounds with high enantiomeric excess (Bisset et al., 2012).

Metabolic Studies

Metabolism studies have identified new metabolites of aminoglutethimide, a compound structurally related to the title compound. Understanding the metabolic pathways and identifying new metabolites in humans is crucial for developing safer and more effective therapeutic agents (Foster et al., 1984).

Antibacterial Activity

Synthesis and evaluation of derivatives containing the title compound structure were conducted for their antibacterial activities. This research is vital for the development of new antibacterial agents, particularly in the context of increasing antibiotic resistance (Merugu, Ramesh, & Sreenivasulu, 2010).

Aromatase Inhibition

Compounds structurally related to the title compound were studied for their potential as selective inhibitors of aromatase, an enzyme crucial for estrogen production. This research is particularly relevant for the development of drugs to treat estrogen-dependent diseases like breast cancer (Leung et al., 1987).

Safety And Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

3-[6-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3.ClH/c15-6-8-1-2-10-9(5-8)7-17(14(10)20)11-3-4-12(18)16-13(11)19;/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTILEMYXOZKSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

CAS RN

1158264-69-7
Record name 3-[5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile (9.2 g, 34 mmol), 10% Pd—C (1.7 g) and concentrated HCl (5.3 g) in N-methylpyrrolidone (300 mL) was hydrogenated at 58 psi overnight. The crude reaction mixture was filtered through Celite, and the catalyst washed with water. The combined filtrate was concentrated in vacuo, and the product, 3-(5-aminomethyl-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione hydrochloride, was isolated by fractional crystallization of the residue from isopropanol-water (1.9 g, 18%); 1H NMR (DMSO-d6) δ 1.85-2.20 (m, 1H), 2.35-2.45 (m, 1H), 2.58-2.80 (m, 1H), 2.87-2.99 (m, 1H), 4.16 (s, 2H), 4.35 (d, J=17.5 Hz, 1H), 4.49 (d, J=17.5 Hz, 1H), 5.13 (dd, J=13.2 Hz, J=4.8 Hz, 1H), 7.63 (d, J=7.8 Hz, 1H), 7.72 (s, 1H), 7.79 (d, J=7.8 Hz, 1H), 8.43 (br, 3H), 11.01 (s, 1H).
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
JD Hansen, M Correa, M Alexander… - Journal of Medicinal …, 2021 - ACS Publications
Acute myeloid leukemia (AML) is marked by significant unmet clinical need due to both poor survival and high relapse rates where long-term disease control for most patients with …
Number of citations: 56 pubs.acs.org

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